trans-2,3-Dibromo-2-butene-1,4-diol

Catalog No.
S599706
CAS No.
3234-02-4
M.F
C4H6Br2O2
M. Wt
245.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,3-Dibromo-2-butene-1,4-diol

CAS Number

3234-02-4

Product Name

trans-2,3-Dibromo-2-butene-1,4-diol

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol

Molecular Formula

C4H6Br2O2

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+

InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N

SMILES

C(C(=C(CO)Br)Br)O

solubility

10 to 50 mg/mL at 70° F (NTP, 1992)

Synonyms

dibromobutenediol

Canonical SMILES

C(C(=C(CO)Br)Br)O

Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O

The exact mass of the compound trans-2,3-Dibromo-2-butene-1,4-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76595. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Butylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-2,3-Dibromo-2-butene-1,4-diol (CAS 3234-02-4) is a bifunctional brominated alkene utilized primarily as a specialty activator in electronic fluxes, a high-temperature plasticizer in rubber compounding, and a reactive flame retardant in polymer synthesis [1]. Featuring a rigid trans-alkene backbone flanked by two bromine atoms and two terminal hydroxyl groups, this white crystalline solid (melting point 112–114 °C) offers a distinct thermal and chemical stability profile . In procurement and material selection contexts, it is prioritized for its ability to integrate directly into polymer matrices without exuding, and its capacity to disrupt metal oxides in soldering applications without leaving conductive residues, making it a critical raw material for high-precision manufacturing workflows [2].

Generic substitution of trans-2,3-Dibromo-2-butene-1,4-diol with unbrominated analogs (such as 2-butene-1,4-diol) or saturated brominated diols (like dibromoneopentyl glycol, DBNPG) fundamentally compromises application-critical performance [1]. In solder paste formulations, standard halogenated activators typically degrade post-reflow insulation resistance and leave corrosive residues, whereas trans-2,3-dibromo-2-butene-1,4-diol volatilizes cleanly while preventing side-balling [2]. In rubber processing, conventional plasticizers often suffer from surface blooming; however, this compound acts as a non-fugitive peptizer that is strictly triggered at processing temperatures above 120 °C . Furthermore, in polyurethane synthesis, saturated alternatives like DBNPG provide flame retardancy but lack the reactive double bond required for latent cross-linking, making this specific trans-alkene indispensable for dual-action polymer formulations .

Post-Reflow Insulation Resistance in SMT Solder Fluxes

In the formulation of lead-free solder pastes, halogenated activators are notoriously prone to causing ion migration and lowering insulation resistance. Comparative formulation data demonstrates that incorporating 0.1–5 wt% of trans-2,3-dibromo-2-butene-1,4-diol maintains high post-reflow insulation resistance and side-ball resistance compared to standard brominated alkane activators (e.g., 1,2,3,4-tetrabromobutane) [1]. Unlike conventional activators that leave conductive deposits, this compound efficiently destroys metal oxide films on PCBs and SMC/SMDs without leaving a corrosive flux residue [2].

Evidence DimensionPost-reflow insulation resistance and residue formation
Target Compound DataMaintains high insulation resistance with zero corrosive flux residue at 0.1–5 wt% loading
Comparator Or BaselineStandard brominated alkanes (e.g., 1,2,3,4-tetrabromobutane) which lower insulation resistance and leave conductive residues
Quantified DifferenceEliminates residue-induced ion migration while preserving alloy wettability
ConditionsLead-free SMT solder paste reflow process

Procurement teams sourcing for no-clean, high-precision electronic fluxes must select this compound to prevent PCB short-circuiting and ion migration.

High-Temperature Triggered Non-Blooming Rubber Plasticization

Surface blooming (exudation) is a critical defect in rubber manufacturing when using standard low-temperature plasticizers. trans-2,3-Dibromo-2-butene-1,4-diol functions as a highly efficient, non-polluting plasticizer that exhibits zero blooming in the final cured product [1]. It is specifically triggered at processing temperatures above 120 °C, requiring a dosage of only 0.10% to 0.15% in Natural Rubber (NR) to achieve optimal internal mixing . This precise thermal activation prevents premature plasticization during lower-temperature handling stages.

Evidence DimensionActivation temperature and surface blooming
Target Compound DataActivation >120 °C with 0% surface blooming at 0.10–0.15% dosage in NR
Comparator Or BaselineConventional low-temperature plasticizers which are prone to premature activation and surface exudation
Quantified DifferenceProvides strict thermal control (>120 °C) and eliminates post-cure exudation defects
ConditionsNatural Rubber (NR) and Styrene-Butadiene Rubber (SBR) high-temperature internal mixing

Ensures defect-free surface finishes in manufactured rubber goods while minimizing additive volume requirements.

Latent Cross-Linking Capability in Polyurethane Prepolymers

While saturated brominated diols like dibromoneopentyl glycol (DBNPG) are widely procured strictly for flame retardancy, they cannot participate in secondary curing mechanisms. trans-2,3-Dibromo-2-butene-1,4-diol provides equivalent reactive flame retardancy via its two hydroxyl groups, but its rigid trans-alkene core explicitly functions as a latent cross-linking agent for polyurethane prepolymers . This dual functionality allows polymer chemists to formulate resins that can undergo subsequent vinyl-based cross-linking to structurally enhance the mechanical rigidity and thermal stability of the final polymer matrix .

Evidence DimensionPolymer backbone reactivity
Target Compound DataProvides both hydroxyl-based step-growth polymerization and alkene-based latent cross-linking
Comparator Or BaselineDibromoneopentyl glycol (DBNPG), which only provides hydroxyl-based polymerization
Quantified DifferenceEnables secondary cross-linking stages not possible with saturated brominated diols
ConditionsPolyurethane prepolymer and polyester resin synthesis

Allows manufacturers to procure a single additive that acts as both a reactive flame retardant and a structural cross-linker, reducing formulation complexity.

No-Clean SMT Solder Paste Formulation

Due to its ability to disrupt metal oxides without leaving conductive residues, this compound is indicated as a surfactant and activator for medium-to-high-grade, environmentally friendly lead-free solder fluxes. It ensures complete solder joints and prevents ion migration on high-density PCBs [1].

High-Temperature Rubber Compounding (NR & SBR)

In the manufacturing of Natural Rubber and Styrene-Butadiene Rubber, it is added at the beginning of the plasticizing process. Because it is strictly triggered above 120 °C and does not bloom, it is highly suited for high-temperature internal mixing where surface finish and low toxicity are paramount [2].

Dual-Action Polyurethane and Polyester Synthesis

Procured as a reactive building block, it integrates directly into the polymer backbone to provide inherent flame retardancy. Its trans-double bond serves as a latent cross-linking site, making it specifically indicated for advanced polyurethane prepolymers requiring post-cure mechanical strengthening .

PET Waste Depolymerization and Upcycling

It is utilized as a specialized depolymerization agent under microwave irradiation to convert poly(ethylene terephthalate) (PET) waste into brominated oligomers, such as BDBHBT, which are subsequently deployed as highly effective green corrosion inhibitors for mild steel in acidic environments [3].

Physical Description

Crystals or white powder. (NTP, 1992)

XLogP3

0.1

Melting Point

234 to 237 °F (NTP, 1992)

UNII

W297831A99

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (97.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3234-02-4
21285-46-1

Wikipedia

(E)-2,3-dibromo-2-butene-1,4-diol

General Manufacturing Information

2-Butene-1,4-diol, 2,3-dibromo-: ACTIVE

Dates

Last modified: 08-15-2023

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